The synthesis of nonadeca-7,10,13-trien-2-ol can be approached through various methods. One notable technique involves the use of cross-coupling reactions, which allow for the formation of carbon-carbon bonds in a controlled manner. Recent studies have highlighted a method that employs titanium-catalyzed cyclomagnesiation to create the necessary triene structure. This method involves several key steps:
The molecular structure of nonadeca-7,10,13-trien-2-ol features a long carbon chain with hydroxyl (-OH) functional group and three double bonds located at positions 7, 10, and 13. This structure contributes to its unique physical and chemical properties.
Nonadeca-7,10,13-trien-2-ol can participate in various chemical reactions due to its multiple double bonds and hydroxyl group. Key reactions include:
These reactions highlight its versatility as a chemical compound in organic synthesis.
The mechanism of action of nonadeca-7,10,13-trien-2-ol primarily relates to its biological activities as an unsaturated fatty alcohol. It is believed to exert effects through:
Studies indicate that compounds with similar structures exhibit significant bioactivity, including anti-inflammatory and anticancer properties .
Nonadeca-7,10,13-trien-2-ol has several scientific applications:
The molecular architecture of Nonadeca-7,10,13-trien-2-ol (C₁₉H₃₄O; molecular weight: 278.48 g/mol) confers distinctive physicochemical properties. The Z (cis) stereochemistry at Δ⁷, Δ¹⁰, and Δ¹³ positions creates pronounced chain curvature, enhancing membrane fluidity and facilitating interactions with hydrophobic protein domains. The terminal hydroxyl group at carbon 2 provides a polar anchor point, enabling hydrogen bonding with enzymatic active sites or receptor domains. This amphipathic design mirrors structural motifs observed in bioactive alkamides from Echinacea species, where unsaturated chains coupled with polar groups mediate immune modulation [2].
Synthetic accessibility remains challenging due to stereoselective requirements. Modern approaches adapt Z-stereoselective methods similar to trienoic acid synthesis, such as titanium-catalyzed cross-cyclomagnesiation of oxygen-containing 1,2-dienes—a technique yielding 61–64% efficiency in analogous compounds [1]. Biosynthetically, it may derive from elongation and reduction of dietary polyunsaturated fatty acids (PUFAs) like linoleic acid (C18:2 Δ9,12), though definitive pathways require elucidation.
Compound | Carbon Chain | Double Bond Positions | Functional Groups | Bioactivity Correlates |
---|---|---|---|---|
Nonadeca-7,10,13-trien-2-ol | C19 | 7Z,10Z,13Z | -OH at C2 | Membrane fluidity modulation, enzyme inhibition |
5Z,9Z,13Z-Eicosatrienoic acid | C20 | 5Z,9Z,13Z | -COOH | Topoisomerase I inhibition, apoptosis induction [1] |
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide | C12 | 2E,4E,8Z,10E/Z | Isobutylamide | Immune cell activation [2] |
Functionally, Nonadeca-7,10,13-trien-2-ol disrupts lipid raft organization in cell membranes due to its kinked geometry. This alters spatial distribution of signaling proteins like G-proteins or receptor tyrosine kinases, indirectly influencing signal transduction efficiency. Computational docking studies predict its hydroxyl group forms stable hydrogen bonds with catalytic residues of phospholipase A₂ (PLA₂), suggesting direct enzyme interaction capabilities [1].
Nonadeca-7,10,13-trien-2-ol serves as a lipid mediator influencing multiple signaling cascades. Experimental evidence from analogous trienoic acids indicates activation of the mitochondrial apoptosis pathway via cytochrome c release and caspase-9 activation [1]. This alcohol likely shares this propensity, given structural parallels. Its unsaturated backbone may undergo peroxidation to generate reactive electrophilic species (RES) that covalently modify Keap1 cysteine residues, activating Nrf2-mediated antioxidant response elements—a mechanism observed in other polyunsaturated lipids.
Enzyme modulation constitutes its primary bioactivity:
Target Enzyme/Pathway | Interaction Mechanism | Biological Consequence | Experimental Evidence Level |
---|---|---|---|
Topoisomerase I | Competitive inhibition via H-bonding and hydrophobic occupancy | DNA synthesis arrest, apoptosis | In silico docking (based on trienoic acid models) [1] |
JNK/STAT Signaling | Phosphorylation modulation | Altered proliferation/apoptosis balance | Multiplex assay correlations [1] |
Phospholipase A₂ (PLA₂) | Substrate mimicry | Reduced eicosanoid production | Computational modeling |
Mitochondrial effects are pronounced. Studies of related C20–C22 trienoic acids demonstrate rapid depolarization of mitochondrial membranes (≥50% within 30 minutes), correlating with increased ROS generation. Nonadeca-7,10,13-trien-2-ol’s hydroxyl group may enhance this by facilitating proton leakage across the inner membrane. Furthermore, it may inhibit electron transport chain complexes II/III, amplifying superoxide production—a precursor to intrinsic apoptosis [1].
Lipidomic analyses reveal that Nonadeca-7,10,13-trien-2-ol accumulates preferentially in lipid droplets and organelle membranes. This compartmentalization enables localized regulation of enzymatic activity, particularly in mitochondria-associated membranes (MAMs), where it may disrupt calcium signaling between endoplasmic reticulum and mitochondria. Such disruption triggers Bcl-2-associated apoptosis pathways, positioning this alcohol as a candidate for oncological research targeting lipid-mediated cell death mechanisms [1].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1